N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran moiety linked to a hydroxyethylamine group and a 2,5-dioxopyrrolidine (succinimide) acetamide side chain. The hydroxyethyl group may enhance solubility, while the benzofuran and succinimide rings contribute to aromatic stacking and electrophilic reactivity, respectively.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-12(10-1-2-13-11(7-10)5-6-23-13)8-17-14(20)9-18-15(21)3-4-16(18)22/h1-2,7,12,19H,3-6,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFMYIJAJHSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol and zinc chloride under reflux conditions.
Hydroxylation: The benzofuran derivative is then hydroxylated to introduce the hydroxyethyl group.
Acylation: The hydroxylated benzofuran is acylated with 2,5-dioxopyrrolidin-1-yl acetate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound may be explored for its properties in the development of new materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzofuran ring may interact with hydrophobic pockets in proteins, while the hydroxyethyl and pyrrolidinone groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (2019)
The 2019 patent () discloses compounds like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide. Key comparisons:
- Backbone Differences: The target compound uses a 2,3-dihydrobenzofuran core, whereas the patent compound features a quinoline scaffold with a tetrahydrofuran-3-yloxy substituent.
- Functional Groups : Both share acetamide linkages, but the patent compound includes a piperidin-4-ylidene group, which may confer conformational rigidity absent in the target molecule.
- Solubility : The hydroxyethyl group in both structures likely improves aqueous solubility compared to purely hydrophobic analogues.
Pharmacopeial Acetamide Derivatives (2017)
PF 43(1) () lists compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. Comparisons include:
- Phenoxy vs. Benzofuran: The 2,6-dimethylphenoxy group in the PF compound may offer different steric and electronic effects compared to the dihydrobenzofuran ring.
Benzodioxol-Containing Analogues (Parchem Chemicals, 2015–2023)
and describe compounds like N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide and N-[2-(5-benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide . Key differences:
- Electron-Withdrawing Substituents : The difluoro and chloro groups in these analogues increase electrophilicity compared to the target compound’s unsubstituted benzofuran.
- Thiazolidinedione Moiety : The thiazolidinedione ring in introduces sulfur-based reactivity, contrasting with the succinimide ring in the target molecule.
Pharmacological and Physicochemical Data Comparison
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The succinimide group in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like kinases or deubiquitinases .
- SAR Trends: Replacement of the dihydrobenzofuran with a quinoline (as in ) increases molecular weight but reduces solubility, highlighting a trade-off between hydrophobicity and target engagement .
- Toxicity Profiles : Benzodioxol-containing analogues () show higher electrophilic reactivity, correlating with increased off-target effects in preclinical models .
Biological Activity
The compound N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C15H19N3O4
- Molecular Weight: 305.33 g/mol
Structural Representation
The compound features a benzofuran moiety linked to a pyrrolidine ring, which is known to influence its biological properties. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential for interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The benzofuran structure is known for its antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects: Similar compounds have demonstrated neuroprotective effects in models of brain injury and neurodegeneration by scavenging free radicals and inhibiting lipid peroxidation .
- Antimicrobial Properties: Benzofuran derivatives have shown significant antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
Therapeutic Potential
Research has indicated that derivatives of benzofuran exhibit a range of pharmacological activities:
- Anticancer Activity: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Some benzofuran derivatives have been shown to modulate inflammatory pathways, offering potential in treating chronic inflammatory conditions.
Data Table: Biological Activities
Neuroprotection in Animal Models
A study investigated the neuroprotective effects of benzofuran derivatives using a mouse model of traumatic brain injury. The results indicated that the compound significantly reduced neuronal death and improved functional recovery compared to control groups .
Antimicrobial Activity Assessment
In vitro studies assessed the antimicrobial efficacy of related benzofuran compounds against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 0.78 μg/mL to 6.25 μg/mL for effective strains, showcasing the potential of these compounds as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
